molecular formula C15H9N3O2 B8461159 1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonitrile CAS No. 4085-34-1

1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonitrile

Cat. No. B8461159
M. Wt: 263.25 g/mol
InChI Key: HYAHLJGKEJSLKY-UHFFFAOYSA-N
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Patent
US04294769

Procedure details

A mixture of 174 g of 91.2 percent pure 1,4-diamino-anthraquinone-2-sulphonic acid (as the Na salt), 1,200 ccs of N-methyl-formamide, 63.7 g of sodium cyanide, 62.0 g of nitrobenzene and 41 g of sodium acetate is heated to 80°-85° C., whilst stirring, until, according to the TLC, the starting material has reacted without trace, that is to say for about 8 hours. The reaction mixture is worked up as described in Example 1. After drying, 133 g of a dark blue, crystalline product which, according to analysis, contains 85.5% of 1,4-diamino-2,3-dicyano-anthraquinone and no 1,4-diamino-2-cyanoanthraquinone are obtained. This corresponds to a yield of 78.9% of the pure product.
Quantity
174 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63.7 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[CH:4][C:3]=1S(O)(=O)=O.[CH3:23][NH:24]C=O.[C-]#N.[Na+].[N+](C1C=CC=CC=1)([O-])=O.C([O-])(=O)C.[Na+]>>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[CH:4][C:3]=1[C:23]#[N:24] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
174 g
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)S(=O)(=O)O
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC=O
Name
Quantity
63.7 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
62 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
41 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 80°-85° C.
CUSTOM
Type
CUSTOM
Details
the starting material has reacted without trace, that
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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